molecular formula C10H13ClN2O2S B1299350 1-((2-Chlorophenyl)sulfonyl)piperazine CAS No. 233261-84-2

1-((2-Chlorophenyl)sulfonyl)piperazine

Cat. No. B1299350
CAS RN: 233261-84-2
M. Wt: 260.74 g/mol
InChI Key: BVKKRWPRNWNKTH-UHFFFAOYSA-N
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Description

The compound "1-((2-Chlorophenyl)sulfonyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential as antimicrobial agents, therapeutic agents, and pharmaceutical intermediates. The presence of a sulfonyl group attached to the piperazine ring can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthesis and study in various applications .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach for synthesizing related compounds includes a linear bi-step process, starting with the coupling of a piperazinyl methanone with a dichloro-hydroxybenzenesulfonyl chloride under dynamic pH control, followed by an O-substitution reaction to introduce various alkyl or aralkyl groups . These methods highlight the importance of careful control of reaction conditions and the use of specific reagents to achieve the desired sulfonated piperazine derivatives.

Molecular Structure Analysis

The molecular structure of sulfonated piperazine derivatives is characterized by the presence of a sulfonyl group attached to the piperazine ring. This functional group can significantly influence the compound's reactivity and interaction with biological targets. For example, the self-assembled channel structure of a piperazine derivative with 4,4'-sulfonyldiphenol demonstrates the ability of these compounds to form complex hydrogen-bonded networks, which can be crucial for their biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acidulation, reduction, diazotization, and hydrolysis, as part of their synthesis or modification. The synthesis of 1-(2,3-dichlorophenyl)piperazine, for example, involves a sequence of these reactions starting from 2,6-dichloro-nitrobenzene and piperazine . The reactivity of the sulfonyl group also allows for further functionalization of the piperazine ring, which can be tailored to enhance the compound's biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated piperazine derivatives are influenced by the nature of the substituents on the benzhydryl and sulfonamide rings. These properties can affect the compound's solubility, stability, and overall reactivity. The antimicrobial activity of these compounds, for instance, is affected by the substitutions on the benzhydryl ring, indicating that slight modifications in the molecular structure can lead to significant changes in biological efficacy . Additionally, the hemolytic and cytotoxic profiles of these compounds are important for evaluating their safety as potential therapeutic agents .

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those related to "1-((2-Chlorophenyl)sulfonyl)piperazine," have been extensively studied for their clinical applications in treating depression, psychosis, or anxiety. These compounds, including chlorophenylpiperazine derivatives, undergo extensive metabolism, resulting in 1-aryl-piperazines known for their serotonin receptor-related effects. Such metabolites distribute extensively in tissues, including the brain, highlighting their importance in pharmacological actions (S. Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine is a crucial moiety in drug design, found in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, demonstrating the flexibility of piperazine as a building block for drug discovery (A. Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Derivatives

Piperazine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the potential of piperazine-based compounds in developing new anti-mycobacterial agents, with a focus on their structure-activity relationship (SAR) (P. Girase et al., 2020).

Environmental and Food Analysis Applications

Piperazine derivatives are used in environmental and food analysis, particularly in the development of immunoassays and biosensors for detecting contaminants like herbicides, polychlorinated biphenyls, and veterinary drugs. This highlights the versatility of piperazine derivatives beyond their pharmacological applications (M. Fránek & K. Hruška, 2018).

Nanofiltration Membranes

Piperazine-based nanofiltration (NF) membranes, especially those featuring a crumpled polyamide layer, have shown great potential in environmental applications like water purification and wastewater treatment. These membranes offer improved separation performance, highlighting the application of piperazine derivatives in material science (Senlin Shao et al., 2022).

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Therefore, future research may focus on exploring these activities further and developing new synthetic methods for piperazine derivatives.

properties

IUPAC Name

1-(2-chlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKRWPRNWNKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366505
Record name 1-[(2-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

233261-84-2
Record name 1-[(2-chlorophenyl)sulfonyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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